molecular formula C8H2Br2N4S B14025376 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline

4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline

Cat. No.: B14025376
M. Wt: 346.00 g/mol
InChI Key: QLWLFNFPCDADDE-UHFFFAOYSA-N
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Description

4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its electron-deficient nature, making it a valuable building block in the synthesis of various functional organic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves the bromination of a precursor compound. One common method involves the use of diaminomaleonitrile as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of an aprotic dipolar solvent such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with molecular targets and pathways within cells. The compound’s electron-deficient nature allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes .

Comparison with Similar Compounds

  • 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine
  • 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline
  • 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline

Comparison: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline is unique due to its specific substitution pattern and electronic properties. Compared to other similar compounds, it offers distinct reactivity and stability, making it a valuable compound for various applications in organic synthesis and material science .

Properties

Molecular Formula

C8H2Br2N4S

Molecular Weight

346.00 g/mol

IUPAC Name

4,9-dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C8H2Br2N4S/c9-3-5-6(12-2-1-11-5)4(10)8-7(3)13-15-14-8/h1-2H

InChI Key

QLWLFNFPCDADDE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C3=NSN=C3C(=C2N=C1)Br)Br

Origin of Product

United States

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